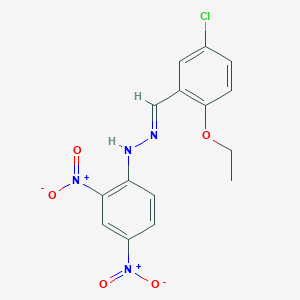![molecular formula C27H27N3O4S B298234 {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid](/img/structure/B298234.png)
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid, also known as CTA056, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in several scientific studies, and its unique chemical structure has made it a subject of interest for many researchers.
作用機序
The mechanism of action of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. By inhibiting DHODH, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has also been shown to have anti-microbial properties. Specifically, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has been shown to inhibit the growth of several different bacterial and fungal species.
実験室実験の利点と制限
One of the major advantages of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid for lab experiments is its unique chemical structure. This structure makes it a subject of interest for many researchers, and its potential therapeutic applications make it a promising compound for further study. However, one of the limitations of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid is that its mechanism of action is not fully understood, which could make it difficult to develop as a therapeutic agent.
将来の方向性
There are several future directions for the study of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid. One potential direction is to further investigate its anti-cancer properties and potential use as an anti-cancer agent. Additionally, further study is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid in human clinical trials.
合成法
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid is synthesized by a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-methoxybenzaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide to form a thiazolidinone ring. The resulting compound is then reacted with indole-3-acetic acid to form the final product, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid.
科学的研究の応用
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid is its use as an anti-cancer agent. Several studies have shown that {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid can inhibit the growth of cancer cells in vitro and in vivo. Additionally, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has been shown to have anti-inflammatory and anti-oxidant properties, which could make it a potential therapeutic agent for a wide range of diseases.
特性
製品名 |
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid |
|---|---|
分子式 |
C27H27N3O4S |
分子量 |
489.6 g/mol |
IUPAC名 |
2-[3-[(Z)-[3-cyclohexyl-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C27H27N3O4S/c1-34-23-14-8-6-12-21(23)28-27-30(19-9-3-2-4-10-19)26(33)24(35-27)15-18-16-29(17-25(31)32)22-13-7-5-11-20(18)22/h5-8,11-16,19H,2-4,9-10,17H2,1H3,(H,31,32)/b24-15-,28-27? |
InChIキー |
OMGRYKLZKSHUPJ-NLIPKUAKSA-N |
異性体SMILES |
COC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/S2)C5CCCCC5 |
SMILES |
COC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)S2)C5CCCCC5 |
正規SMILES |
COC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)S2)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B298151.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![N-[2-(2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B298156.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)

![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)